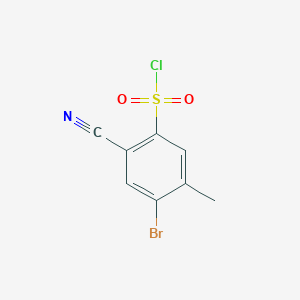
4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methyl substituents on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride typically involves multiple steps:
Nitration: The addition of a nitro group, which is subsequently converted to a cyano group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and are optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents like amines (R-NH2) under basic conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Brominated Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride involves its reactive functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds.
Cyano Group: Can participate in various organic transformations, including nucleophilic addition and substitution reactions.
Bromine Atom: Influences the reactivity of the benzene ring, making it more susceptible to further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-5-cyano-2-methylbenzenesulfonyl chloride: Similar structure but with a bromomethyl group instead of a bromine atom.
2-Cyano-5-methylbenzenesulfonyl chloride: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-8(14(10,12)13)6(4-11)3-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRVYRJYMURINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















